molecular formula C10H14N2O2 B15253846 N-(3-aminopropyl)-4-hydroxybenzamide

N-(3-aminopropyl)-4-hydroxybenzamide

Cat. No.: B15253846
M. Wt: 194.23 g/mol
InChI Key: IGXXFEKHLADKKH-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-4-hydroxybenzamide is an organic compound that features both an amine group and a hydroxyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with 3-aminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-(3-aminopropyl)-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with amino acid residues in proteins, while the hydroxyl group can participate in additional hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • N-(3-aminopropyl)imidazole
  • 3-aminopropyltriethoxysilane

Uniqueness

N-(3-aminopropyl)-4-hydroxybenzamide is unique due to the presence of both an amine and a hydroxyl group on the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group.

Biological Activity

N-(3-Aminopropyl)-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a hydroxybenzamide structure with an aminopropyl substituent. This configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Binding Affinity : The aminopropyl group facilitates binding to anionic sites on proteins and enzymes, which may lead to modifications that alter their function.
  • Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding, influencing the compound's solubility and interaction with biomolecules.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies, it exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These results suggest that the compound could be developed into a novel antibacterial agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when cells were treated with the compound in the presence of inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

  • Case Study : In a scopolamine-induced model of memory impairment, treatment with this compound resulted in significant improvements in cognitive function as measured by behavioral tests.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the hydroxy and amine groups can significantly influence biological activity:

  • Hydroxy Substituents : Modifications on the benzene ring can enhance binding affinity to target enzymes.
  • Amino Group Variants : Altering the length or branching of the aminopropyl chain may improve solubility and bioavailability.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(3-aminopropyl)-4-hydroxybenzamide

InChI

InChI=1S/C10H14N2O2/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8/h2-5,13H,1,6-7,11H2,(H,12,14)

InChI Key

IGXXFEKHLADKKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)O

Origin of Product

United States

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